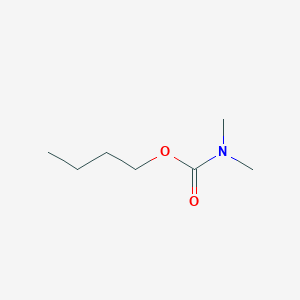

Carbamic acid, dimethyl-, butyl ester

Description

BenchChem offers high-quality Carbamic acid, dimethyl-, butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, dimethyl-, butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7304-97-4 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

butyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3 |

InChI Key |

MZWPUQMAMJFJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Butyl Dimethylcarbamate (CAS 7304-97-4)

Topic: CAS number for Carbamic acid, dimethyl-, butyl ester CAS Registry Number: 7304-97-4

A Structural Probe for Cholinesterase Inhibition and Carbamate Synthesis

Executive Summary & Identity

Butyl dimethylcarbamate (CAS 7304-97-4) is an organic ester belonging to the alkyl carbamate class. While often overshadowed by its aromatic pharmaceutical cousins (e.g., Rivastigmine, Neostigmine), this molecule serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery. It allows researchers to isolate the effects of the carbamoyl moiety (

This guide details the physicochemical profile, synthesis pathways, and biological mechanism of action for CAS 7304-97-4, specifically focusing on its utility in characterizing cholinesterase (ChE) active sites.

Physicochemical Profile

| Parameter | Data | Technical Note |

| CAS Number | 7304-97-4 | Unique identifier.[1] |

| IUPAC Name | Butyl N,N-dimethylcarbamate | Also known as Butyl dimethylcarbamate. |

| Molecular Formula | ||

| Molecular Weight | 145.20 g/mol | Low MW facilitates membrane permeability. |

| Boiling Point | ~162.2°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.937 g/cm³ | Less dense than water; phase separates in aqueous workups. |

| Solubility | DMSO, Chloroform, Ethanol | Poorly soluble in water; requires co-solvent (e.g., <1% DMSO) for biological assays. |

Synthesis & Manufacturing Protocols

To ensure high purity (>98%) for biological screening, two primary synthetic routes are recommended. The choice depends on reagent availability and waste management requirements.

Route A: The Carbamoyl Chloride Method (Preferred for Lab Scale)

This method offers the highest atom economy for the ester portion and simplifies purification.

Reaction Logic: Nucleophilic acyl substitution where n-butanol attacks dimethylcarbamoyl chloride. The base (Triethylamine/Pyridine) acts as a proton scavenger to drive the equilibrium forward and prevent acid-catalyzed reversal.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

atmosphere. -

Reagents: Charge RBF with n-Butanol (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Triethylamine (

, 1.2 equiv) and catalytic DMAP (0.1 equiv) to accelerate acylation. -

Addition: Cool to 0°C. Dropwise add Dimethylcarbamoyl chloride (1.1 equiv).

-

Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (stain with

; carbamates are not UV active). -

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with 1M HCl (remove excess amine), then brine. -

Purification: Vacuum distillation (bp ~65°C at 10 mmHg) or Flash Chromatography (Hexanes/EtOAc).

Route B: The Chloroformate Method (Alternative)

Useful if dimethylamine gas/solution is readily available.

Reaction:

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of Route A, highlighting the critical intermediate transition state.

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Butyl dimethylcarbamate.

Biological Mechanism: Cholinesterase Inhibition

Butyl dimethylcarbamate acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike simple competitive inhibitors, carbamates form a covalent bond with the enzyme, but this bond hydrolyzes much slower than the natural substrate (acetylcholine).

The Kinetic Mechanism

-

Michaelis Complex: The carbamate enters the active site gorge. The butyl chain interacts with the hydrophobic regions (though weaker than aryl groups), and the carbonyl oxygen aligns with the oxyanion hole.

-

Carbamylation: The serine hydroxyl (catalytic triad) attacks the carbonyl carbon. The leaving group (butoxide) is released.

-

Carbamylated Enzyme: The enzyme is now "poisoned." The dimethylcarbamoyl moiety is covalently attached to the serine.

-

Decarbamylation (Reactivation): Water slowly hydrolyzes the ester bond, regenerating the free enzyme. This rate (

) determines the duration of inhibition.

Key Insight for Researchers: Because CAS 7304-97-4 lacks an aromatic ring (unlike physostigmine), it does not engage in pi-cation interactions with the Trp84 residue in the AChE active site. Therefore, it is an excellent negative control to test the necessity of pi-stacking for novel inhibitor designs.

Mechanism Visualization

Figure 2: Kinetic pathway of pseudo-irreversible inhibition. Note the slow hydrolysis step (k3) which defines the duration of action.

Validated Experimental Protocol: Ellman’s Assay

To determine the

Reagents

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.

-

Inhibitor: Butyl dimethylcarbamate (dissolved in 100% DMSO, diluted to <1% final conc).

Step-by-Step Workflow

-

Preparation: Prepare serial dilutions of Butyl dimethylcarbamate (

to -

Pre-Incubation (CRITICAL):

-

Mix Enzyme + Inhibitor in buffer.

-

Incubate for 20–30 minutes at 25°C.

-

Why? This allows the carbamylation reaction (

) to reach equilibrium. Without this, you only measure competitive binding, not the covalent inhibition.

-

-

Reaction Initiation: Add DTNB and ATCh substrate simultaneously.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

Self-Validation Check:

-

Blank: Buffer + DTNB + Substrate (no enzyme) = Zero slope.

-

Positive Control: Run Rivastigmine in parallel. If Rivastigmine

deviates >20% from literature, the enzyme activity is compromised.

Safety & Toxicology Profile

While less toxic than organophosphates, alkyl carbamates carry specific risks.

-

Carcinogenicity: Alkyl carbamates (specifically ethyl carbamate) are known genotoxic carcinogens. While the butyl ester is less potent, it should be treated as a potential carcinogen .

-

Handling:

-

Skin: Permeates skin easily due to lipophilicity. Use Nitrile gloves (double gloving recommended).

-

Inhalation: Low vapor pressure at RT, but aerosols are hazardous. Always handle in a fume hood.

-

-

Disposal: Do not pour down the drain. Incinerate as hazardous organic waste containing nitrogen.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12384, Butyl dimethylcarbamate. Retrieved from [Link]

-

Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. (Context: Establishes the mechanism of carbamate pseudo-irreversible inhibition). Retrieved from [Link]

-

ChemSrc. (2024). Butyl N,N-dimethylcarbamate - CAS 7304-97-4 Properties and Synthesis. Retrieved from [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link]

-

Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA. Cancer Research. (Context: Toxicology of alkyl carbamates). Retrieved from [Link]

Sources

The Carbamate Pharmacophore: A Technical Guide to Structural Utility in Medicinal and Organic Chemistry

Abstract

This guide analyzes the carbamate (urethane) functional group, a structural hybrid between an ester and an amide (

Part 1: The Electronic & Structural Foundation

The carbamate functionality owes its widespread utility to its unique position on the carbonyl reactivity spectrum. It bridges the gap between the labile ester and the robust amide.

The Resonance Hybrid

Structurally, the carbamate nitrogen donates electron density into the carbonyl carbon (

-

Bond Lengths: The C-N bond in carbamates is shorter than a standard amine C-N bond due to partial double bond character (approx. 1.32–1.34 Å), imposing restricted rotation and distinct conformers (cis/trans), which is vital for receptor binding.

-

Dipole Moment: The moiety possesses a significant dipole, acting as a hydrogen bond acceptor (carbonyl) and donor (NH, if unsubstituted), influencing solubility and permeability (LogP).

The "Goldilocks" Stability Profile

In drug design, esters are often too liable to plasma esterases, while amides can be metabolically intractable or require harsh conditions to cleave. Carbamates offer a tunable half-life.[2][3]

| Feature | Ester ( | Carbamate ( | Amide ( |

| Hydrolysis Rate | Fast (seconds to minutes in plasma) | Tunable (minutes to hours) | Slow (hours to days) |

| Enzymatic Susceptibility | High (Esterases) | Moderate (Esterases/Proteases) | Low (Peptidases/Amidases) |

| Mechanism (Base) |

Mechanistic Insight:

-

Primary/Secondary Carbamates (

): Undergo alkaline hydrolysis often via an E1cB mechanism .[3] The base removes the acidic NH proton, forming an isocyanate intermediate ( -

Tertiary Carbamates (

): Lacking an acidic proton, these hydrolyze via the slower

Part 2: Synthetic Utility & Workflows

General Synthesis Pathways

The synthesis of carbamates has evolved from hazardous phosgene-based routes to safer, catalytic methods.

Figure 1: Strategic disconnections for carbamate synthesis. The CDI and Isocyanate routes are preferred in late-stage medicinal chemistry to avoid acid chlorides.

Carbamates as Protecting Groups

In peptide synthesis, the orthogonality of carbamate protecting groups is the cornerstone of sequential elongation.

| Group | Structure | Cleavage Condition | Mechanism |

| Boc (tert-Butyloxycarbonyl) | Acid (TFA/HCl) | Acid-catalyzed elimination ( | |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (Piperidine) | ||

| Cbz/Z (Benzyloxycarbonyl) | Hydrogenolysis or strong acid cleavage. |

Advanced Application: Directing Groups in C-H Activation

Recent advances utilize the carbamate as a weak coordinating group (DG) for transition metal catalysis (Co, Rh, Ru).

-

Mechanism: The carbonyl oxygen coordinates to the metal center, positioning the catalyst to cleave the ortho-C-H bond.

-

Advantage: Unlike pyridines or oxazolines, carbamates are easily removable or can remain as part of the pharmacophore.

-

Protocol Ref: Cobalt(III)-Catalyzed C-H Amidation (See References: Ghosh et al., 2015; Organic Letters 2020).

Part 3: Medicinal Chemistry & Mechanism of Action[5]

The "Pseudo-Irreversible" Inhibition (AChE)

The most authoritative biological application of carbamates is the inhibition of Acetylcholinesterase (AChE) for Alzheimer’s disease (e.g., Rivastigmine) and Myasthenia Gravis (e.g., Pyridostigmine).

Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates form a covalent bond with the catalytic serine that hydrolyzes very slowly.

Figure 2: The catalytic cycle of AChE inhibition. The rate-limiting step is the decarbamoylation (hydrolysis) of the enzyme, sequestering it for a therapeutically relevant duration.

Prodrug Strategies

Carbamates are excellent prodrug moieties for amines and alcohols.[4][5]

-

Solubility Enhancement: Converting a lipophilic amine into a carbamate can mask the charge or add polar solubilizing groups (e.g., Capecitabine).

-

Metabolic Stability: Replacing a labile ester with a carbamate can extend half-life.

-

CNS Penetration: Highly polar neurotransmitters (like GABA) cannot cross the BBB. Converting them to carbamates (e.g., Gabapentin enacarbil) utilizes transport proteins or passive diffusion, followed by enzymatic cleavage inside the brain.

Part 4: Technical Protocols

Protocol A: Safe Synthesis via Carbonyl Diimidazole (CDI)

Avoids the use of toxic phosgene or chloroformates.

-

Activation: Dissolve the alcohol (1.0 equiv) in dry DCM or THF under inert atmosphere (

). Add CDI (1.1 equiv). Stir at-

Checkpoint: Monitor TLC for disappearance of alcohol. The intermediate is the reactive imidazolyl carbamate.

-

-

Coupling: Add the amine (1.0–1.2 equiv) and a catalytic base (DMAP, 10 mol%) if the amine is non-nucleophilic. Stir at RT for 4–12 hours.

-

Workup: Quench with water. The byproduct is imidazole (water-soluble). Wash organic layer with 1N HCl (to remove imidazole/unreacted amine) and brine.

-

Validation:

NMR will show the distinct carbamate carbonyl signal around

Protocol B: Microsomal Stability Assay (Metabolic Lability)

Determines if the carbamate acts as a stable drug or a prodrug.

-

Incubation: Prepare liver microsomes (human/rat) in phosphate buffer (pH 7.4).

-

Initiation: Add test compound (

) and NADPH-regenerating system. Incubate at -

Sampling: Aliquot at

min. Quench immediately with ice-cold Acetonitrile (containing internal standard). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

-

Interpretation: High stability (

min) suggests a stable pharmacophore; Low stability suggests potential prodrug behavior or rapid clearance.

-

References

-

Ghosh, A. K., & Brindisi, M. (2015).[6] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[6] Link

-

Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852–857. Link

-

Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564. Link

-

Kumari, S., et al. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis.[7][8][9] Organic Letters, 22(7), 2615–2620. Link

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonate and Carbamate Prodrugs [ebrary.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomers and stereochemistry of substituted carbamic acids

An In-Depth Technical Guide to the Isomers and Stereochemistry of Substituted Carbamic Acids

Authored by: A Senior Application Scientist

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in numerous approved drugs and prodrugs.[1][2] Its unique properties, including enhanced chemical and metabolic stability compared to esters and its ability to act as a peptide bond surrogate, have cemented its importance in drug design.[1][3][4] However, the stereochemical complexity inherent to substituted carbamic acids and their derivatives presents both challenges and opportunities for drug development professionals. The restricted rotation around the C–N bond, coupled with the potential for chiral centers within substituents, gives rise to a rich landscape of stereoisomers, each potentially possessing distinct pharmacological and pharmacokinetic profiles. This guide provides an in-depth exploration of the isomerism and stereochemistry of substituted carbamic acids, offering field-proven insights into their synthesis, characterization, and profound implications in drug discovery.

The Fundamental Stereochemical Landscape of Carbamates

The stereochemistry of carbamates is primarily dictated by the unique electronic nature of the carbamate linkage (-O-CO-NH-). This group can be viewed as an "amide-ester" hybrid, and like amides, it exhibits significant resonance.[2] This resonance imparts a partial double-bond character to the C–N bond, severely restricting free rotation and creating a plane of rigidity.[1] This fundamental property is the origin of the most common form of isomerism in carbamates: cis-trans isomerism.

Cis-Trans (E/Z) Isomerism: The Syn/Anti Conformations

The restricted rotation about the C–N bond means that substituted carbamates can exist as two distinct planar conformers, often referred to as cis/trans or, more commonly in this context, syn/anti rotamers.[1][2]

-

Anti (trans/E) Isomer: The substituent on the oxygen and the larger substituent on the nitrogen are on opposite sides of the C–N bond.

-

Syn (cis/Z) Isomer: The substituent on the oxygen and the larger substituent on the nitrogen are on the same side of the C–N bond.

For steric and electrostatic reasons, the anti rotamer is generally more stable than the syn counterpart by approximately 1.0–1.5 kcal/mol.[1] However, this energy difference is small enough that many carbamates exist as a mixture of both isomers at room temperature, particularly in solution.[1] The equilibrium between these forms can be influenced by several factors, including solvent polarity, temperature, and the potential for intra- and intermolecular hydrogen bonding.[1][3]

Caption: Rotational isomers (rotamers) of a substituted carbamate due to the C-N partial double bond.

Optical Isomerism: Chirality in Substituted Carbamates

Beyond planar isomerism, carbamates can exhibit chirality if they contain one or more stereocenters. These chiral centers can be located on the N-alkyl/aryl substituent, the O-alkyl/aryl substituent, or both. The presence of chirality leads to the existence of enantiomers (non-superimposable mirror images) and, in molecules with multiple stereocenters, diastereomers.[5]

It is a fundamental principle of pharmacology that enantiomers can have vastly different biological activities, metabolic pathways, and toxicological profiles.[6] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, for any chiral carbamate drug candidate, the synthesis and evaluation of individual, enantiomerically pure forms is a regulatory and scientific necessity.

Caption: A pair of enantiomers of a chiral carbamate with a stereocenter on the N-substituent.

Stereoselective Synthesis and Resolution

Controlling the stereochemical outcome during synthesis is paramount in drug development. This can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

The goal of stereoselective synthesis is to produce a single desired stereoisomer. For carbamates, this often involves using a chiral starting material (an alcohol or amine) and ensuring the reaction conditions do not cause racemization.

A notable example involves the reaction of secondary amines with alcohols under Mitsunobu conditions, which proceeds through an SN2 displacement of the activated alcohol.[3] This mechanism results in a predictable inversion of stereochemistry at the alcohol's chiral center, allowing for the synthesis of a specific enantiomer of the carbamate product.[3] More advanced methods, such as diastereoselective carbamate annulation or catalytic approaches, can provide access to complex cyclic carbamates with high stereocontrol.[7][8]

Chiral Resolution

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), the enantiomers must be separated, a process known as chiral resolution.[9]

Common Resolution Techniques:

-

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic carbamate (if it contains an acidic or basic handle) with a chiral resolving agent to form a pair of diastereomeric salts.[9] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

-

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Analytical Techniques for Stereochemical Characterization

Unambiguous determination of stereochemistry is a critical component of any drug development program. A suite of analytical techniques is employed to identify, quantify, and characterize carbamate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying carbamate isomers in solution.

-

Syn/Anti Isomerism: Because the syn and anti rotamers are distinct chemical species, they give rise to separate sets of signals in the ¹H and ¹³C NMR spectra, assuming the rate of interconversion is slow on the NMR timescale.[10] The ratio of the isomers can be determined by integrating the corresponding peaks.

-

Dynamic NMR (DNMR): By acquiring NMR spectra at various temperatures, one can observe the coalescence of the separate signals for the syn and anti isomers as the rate of C–N bond rotation increases.[10] This data allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation, providing critical information about the conformational stability of the molecule.[10][11]

-

2D NMR (NOESY/EXSY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the syn and anti structures by observing through-space correlations between protons on the N- and O-substituents.[11][12] Exchange Spectroscopy (EXSY) visualizes the chemical exchange between the two rotamers.[11]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[1] It is the gold standard for determining the absolute configuration (R/S) of a chiral center and for observing the preferred conformation (syn or anti) in the crystal lattice.

| Technique | Information Provided | Primary Application in Carbamate Stereochemistry |

| Dynamic NMR (DNMR) | Energy barrier (ΔG‡) for C–N bond rotation, rotamer populations. | Quantifying conformational stability and interconversion rates. |

| 2D NOESY/EXSY NMR | Spatial proximity of atoms, chemical exchange pathways. | Unambiguous assignment of syn/anti isomers. |

| X-Ray Crystallography | Absolute 3D structure, absolute configuration (R/S). | Definitive structural proof and determination of chirality. |

| Chiral HPLC | Separation and quantification of enantiomers (enantiomeric excess). | Determining enantiopurity and for preparative separation. |

| Table 1: Key analytical techniques for the stereochemical analysis of substituted carbamates. |

Experimental Protocols: A Practical Approach

Protocol 1: Determination of Rotational Energy Barrier using Dynamic ¹H NMR

Objective: To quantify the free energy of activation (ΔG‡) for C–N bond rotation in a substituted carbamate.

Methodology Rationale: This protocol relies on the principle that as temperature increases, the rate of rotation around the C–N bond increases. At low temperatures, this rotation is slow on the NMR timescale, and distinct signals for the syn and anti isomers are observed. At high temperatures, the rotation is fast, and the signals average into a single peak. The temperature at which the two signals merge (the coalescence temperature, Tc) is directly related to the energy barrier of the rotation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the carbamate in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical, as high and low temperatures will be required.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the syn and anti isomers.

-

Low-Temperature Acquisition: Cool the NMR probe in a stepwise manner (e.g., in 10 K increments) until the exchange slows sufficiently to resolve sharp, distinct peaks for both isomers. Record the spectrum at each temperature after allowing for thermal equilibration (typically 5-10 minutes).

-

High-Temperature Acquisition: From the lowest temperature, increase the temperature in a stepwise fashion, acquiring a spectrum at each increment through the coalescence point (Tc) and beyond, until a single, sharp, time-averaged signal is observed.

-

Data Analysis:

-

Identify the coalescence temperature (Tc) for a pair of exchanging signals.

-

Measure the frequency difference (Δν in Hz) between the two signals at a temperature well below coalescence.

-

Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

-

Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kh / (kBTc)) + 10.319], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Implications and Conclusion for Drug Development

The stereochemical nature of a carbamate-containing drug is not a trivial detail; it is a critical determinant of its therapeutic success. The existence of syn and anti rotamers can affect how a drug binds to its target receptor, as one conformation may fit into the binding pocket far better than the other. Similarly, the absolute configuration of chiral centers dictates the molecule's interaction with the chiral environment of the human body, influencing its efficacy and safety profile.[5][13]

Therefore, a thorough investigation of the stereoisomeric landscape is an indispensable part of the drug discovery and development process. Researchers must employ a combination of stereoselective synthesis, robust analytical characterization, and distinct pharmacological evaluation for each stereoisomer. By embracing this complexity, scientists can unlock the full potential of carbamate-based therapeutics, leading to the development of safer and more effective medicines.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Strategies for Amine Protection and Functionalization using Dimethylcarbamate Moieties

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific usage of Dimethylcarbamoyl (Dmc) moieties and the reagent tert-Butyl dimethylcarbamate in the context of amine protection and functionalization.

Executive Summary & Chemical Identity Clarification

The term "Butyl dimethylcarbamate" in the context of amine protection presents a nomenclature ambiguity that this guide resolves by addressing two distinct chemical entities and applications relevant to high-value organic synthesis:

-

The Dimethylcarbamoyl (Dmc) Group (

): A robust protecting group for amines (forming trisubstituted ureas) and phenols. It is renowned for its stability and its ability to act as a Directed Ortho Metalation (DoM) group. -

tert-Butyl Dimethylcarbamate (

, CAS 7541-17-5): Often referred to as "Boc-NMe₂", this is not a standard protecting group reagent (like Boc₂O) but rather a protected amine precursor . It is used to generate

This Application Note focuses on the Dimethylcarbamoyl (Dmc) group as the primary protecting strategy for amines, detailing its installation, stability, and removal, while also providing a protocol for the advanced usage of the Boc-NMe₂ reagent in synthetic workflows.

The Dimethylcarbamoyl (Dmc) Protecting Group

Mechanism and Rationale

The Dmc group protects primary or secondary amines by converting them into ureas (

Key Advantages:

-

Orthogonal Stability: Stable to strong acids (TFA, HCl), catalytic hydrogenation, and mild oxidants.

-

DoM Capability: The carbonyl oxygen acts as a Lewis basic site, coordinating with organolithiums (e.g.,

-BuLi) to direct metalation to the ortho position of an aromatic amine (e.g., aniline or indole derivatives). -

Steric Bulk: The dimethylamino moiety provides moderate steric shielding.

Protocol A: Installation of the Dmc Group

The standard installation utilizes Dimethylcarbamoyl chloride (

Reagents:

-

Substrate: Primary or Secondary Amine (

equiv) -

Reagent: Dimethylcarbamoyl chloride (

equiv) -

Base: Triethylamine (

equiv) or Sodium Hydride ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: DMAP (

equiv, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine in anhydrous DCM (

) under an inert atmosphere ( -

Base Addition: Add Triethylamine (Et

N) via syringe. If using NaH, cool to -

Acylation: Add Dimethylcarbamoyl chloride dropwise at

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (typically Hexanes/EtOAc).[1]

Protocol B: Removal (Deprotection)

The high stability of the Dmc urea linkage makes removal difficult. It is often used as a "permanent" group or removed under harsh conditions.

Method 1: Strong Basic Hydrolysis

-

Conditions: Reflux with

in Ethanol/Water or Ethylene Glycol at -

Mechanism: Nucleophilic attack of hydroxide on the carbonyl, expelling dimethylamine.

Method 2: Reductive Cleavage (to Methyl Amine)

-

Reagent: Lithium Aluminum Hydride (

). -

Outcome: Reduces the urea carbonyl to a methylene group (

), effectively methylating the amine rather than deprotecting it. Note: This is a transformation, not a deprotection.

Advanced Application: Directed Ortho Metalation (DoM)

The most powerful application of Dmc-protected anilines is the regioselective functionalization of the aromatic ring.

Experimental Workflow:

-

Substrate: N-Dmc protected aniline/indole.

-

Lithiation: Treat with

-BuLi or -

Electrophile Trapping: Add electrophile (

) (e.g., -

Result: ortho-Substituted aniline.

Usage of tert-Butyl Dimethylcarbamate (Boc-NMe₂)

While not a protecting group reagent, tert-butyl dimethylcarbamate (CAS 7541-17-5) is a critical reagent for introducing the

Protocol C: -Lithiation and Functionalization

This protocol uses Boc-NMe₂ as a "masked" dimethylamine nucleophile that can be alkylated.

Reagents:

-

tert-Butyl dimethylcarbamate (

equiv)[2][3][4][5] -

-BuLi (

-

TMEDA (

equiv) -

Electrophile (e.g., Benzyl bromide)

Methodology:

-

Cooling: Dissolve Boc-NMe₂ and TMEDA in dry THF and cool to

. -

Lithiation: Add

-BuLi dropwise. Stir for 30–60 min. The bulky Boc group directs lithiation to the -

Functionalization: Add the electrophile. Warm to RT.

-

Boc Removal: Treat the product with TFA/DCM (1:1) to reveal the functionalized secondary amine.

Visualizations

Pathway: Dmc Installation and DoM Logic

The following diagram illustrates the installation of the Dmc group and its subsequent use in directing ortho-lithiation.

Caption: Workflow for installing the Dmc group and utilizing it for Directed Ortho Metalation (DoM).

Pathway: tert-Butyl Dimethylcarbamate Reactivity

This diagram clarifies the reactivity of the specific reagent Boc-NMe₂.

Caption: Synthetic utility of tert-Butyl dimethylcarbamate (Boc-NMe₂) for accessing secondary amines.

Comparison of Dimethylcarbamate Variants

| Feature | Dimethylcarbamoyl (Dmc) Group | tert-Butyl Carbamate (Boc) Group | tert-Butyl Dimethylcarbamate (Reagent) |

| Structure | |||

| Primary Use | Robust Protection / Directing Group | General Amine Protection | Reagent / Radical Precursor |

| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | Low (Boc cleaves in acid) |

| Base Stability | High | High | High |

| Removal | Harsh Hydrolysis / Reduction | Mild Acid (TFA) | N/A (It is a starting material) |

| DoM Ability | Excellent | Good | N/A |

References

-

National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

American Chemical Society (ACS). Zinc Chloride-Catalyzed Synthesis of Carbamates. ACS Omega. Retrieved from [Link]

-

Princeton University. Supplementary Materials for Photoredox Catalysis (Boc-NMe2 Synthesis). Retrieved from [Link]

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Standard operating procedure for N-alkylation of carbamates

Introduction & Scope

The N-alkylation of carbamates (

This Application Note provides a comprehensive guide to three distinct methodologies:

-

The "Finkelstein-Assisted" Method (

/TBAI): High functional group tolerance; recommended for complex substrates. -

The "Classical" Method (NaH): Irreversible deprotonation; recommended for unreactive substrates.

-

The "Green" Method (Phase Transfer Catalysis): Scalable and solvent-minimized; recommended for process chemistry.

Mechanistic Foundation

To successfully alkylate a carbamate, one must address two physical-chemical realities:

-

Acidity: The

of a carbamate N-H typically ranges from 12 to 14 (in DMSO). While more acidic than amines ( -

Nucleophilicity: The neutral carbamate is a poor nucleophile. Deprotonation to the carbamate anion (nitrogen anion) is essential for

reactivity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the generic activation pathway and the specific role of the "Cesium Effect" and TBAI (Tetrabutylammonium iodide) in accelerating the reaction.

Strategic Selection Guide

Select the appropriate protocol based on your substrate's sensitivity and the scale of the reaction.

| Feature | Protocol A: | Protocol B: NaH (Classical) | Protocol C: PTC (Solid-Liquid) |

| Primary Utility | Complex intermediates, chiral centers. | Unreactive electrophiles, simple substrates. | Large scale (>10g), cost-sensitive. |

| Base Strength | Mild ( | Strong ( | Strong (KOH/NaOH). |

| Moisture Sensitivity | Moderate (Tolerates trace water). | High (Requires anhydrous conditions). | Low (Water often present). |

| Racemization Risk | Low. | High (due to strong base). | Moderate. |

| Key Additive | TBAI (0.1 - 1.0 eq). | None (or 15-crown-5). | TBAB (Catalytic).[2][3] |

Detailed Experimental Protocols

Protocol A: The "Finkelstein-Assisted" Method ( /TBAI)

Best for: Late-stage functionalization and preventing racemization.

Theory: Cesium carbonate provides a "Cesium Effect" where the large

Reagents:

-

Carbamate substrate (1.0 equiv)

-

Alkyl Halide (1.2 – 1.5 equiv)

-

Cesium Carbonate (

) (1.5 – 2.0 equiv) -

Tetrabutylammonium iodide (TBAI) (10 – 20 mol%)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the carbamate substrate,

, and TBAI. -

Solvation: Add anhydrous MeCN (preferred for ease of workup) or DMF. Stir at Room Temperature (RT) for 10 minutes.

-

Addition: Add the alkyl halide dropwise.

-

Note: If the alkyl halide is a solid, dissolve it in a minimum amount of solvent first.

-

-

Reaction: Stir at RT. If no reaction is observed by TLC after 2 hours, heat to 50–60°C.

-

Checkpoint: Most benzylic and allylic halides react at RT. Unactivated alkyl halides require heat.

-

-

Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. The residue is often pure enough for use; otherwise, purify via silica gel chromatography.

Protocol B: The "Classical" Method (NaH)

Best for: Unreactive substrates where strong deprotonation is mandatory.

Safety Warning: Sodium Hydride releases Hydrogen gas (

Reagents:

-

Carbamate substrate (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

-

Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

-

NaH Preparation (Oil Removal):

-

Place NaH dispersion in a dried flask under Argon.

-

Add dry Hexane or Pentane, swirl to suspend the oil, allow solid to settle, and carefully syringe off the supernatant.[4] Repeat x2.

-

Why: Mineral oil can interfere with crystallization or NMR interpretation later.

-

-

Deprotonation:

-

Add anhydrous THF or DMF to the washed NaH. Cool to 0°C.

-

Add the carbamate (dissolved in minimal solvent) dropwise.

-

Observation: Vigorous bubbling (

evolution). Stir for 30 mins at 0°C -> RT to ensure complete anion formation.

-

-

Alkylation:

-

Cool back to 0°C (optional, depending on reactivity). Add Alkyl Halide dropwise.

-

Allow to warm to RT and stir until completion (TLC monitoring).

-

-

Quenching (Critical):

-

Cool to 0°C. Dilute with diethyl ether.

-

Slowly add saturated

solution or water dropwise to quench excess NaH.

-

-

Workup: Extract with EtOAc or Ether. Wash organic layer with water (to remove DMF) and brine. Dry over

.[1]

Protocol C: Solid-Liquid Phase Transfer Catalysis (PTC)

Best for: Scale-up and avoiding anhydrous solvents.

Theory: A solid base (KOH) acts at the interface. The quaternary ammonium salt (TBAB) transports the carbamate anion into the organic phase for reaction.

Reagents:

-

Carbamate substrate (1.0 equiv)

-

Alkyl Halide (1.5 equiv)

-

Base: Pulverized KOH or NaOH (3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)[5]

-

Solvent: Toluene or THF.[4]

Step-by-Step Procedure:

-

Mixing: Combine carbamate, pulverized KOH, and TBAB in Toluene.

-

Activation: Stir vigorously at RT for 15 minutes.

-

Reaction: Add Alkyl Halide. Heat to reflux (or required temp) with vigorous stirring .

-

Critical Parameter: Stirring rate must be high to maximize interfacial surface area.

-

-

Workup: Filter off the solid salts. Wash the organic filtrate with water/brine. Concentrate.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor anion formation. | Switch from |

| Elimination (Alkene formation) | Base is too strong/Basic conditions too harsh. | Switch to Protocol A ( |

| Hydrolysis of Carbamate | Wet solvent + Strong Base.[6] | Ensure rigorous drying of DMF/THF. Use Protocol C (PTC) which tolerates moisture better. |

| O-Alkylation (Rare) | Ambident nucleophile attack. | Use "Soft" counter-ions. Keep solvent non-polar if possible. (Note: N-alkylation is thermodynamically preferred). |

Workflow Decision Tree

Use this logic flow to determine the starting point for your experiment.

Caption: Decision matrix for selecting the optimal N-alkylation protocol.

References

-

Salvatore, R. N., et al. "Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide."[7][8] Journal of Organic Chemistry, 2001, 66, 1035-1037.[7][8] Link

- Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

-

Venturello, P., & Barbero, M. "Sodium Hydride."[9] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 2004. Link

-

Halpern, M. "PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?" Phase Transfer Catalysis Communications. Link

-

Organic Chemistry Portal. "Carbamate Synthesis and Protection Groups." Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 3. iajpr.com [iajpr.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. mdpi.com [mdpi.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide [organic-chemistry.org]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Industrial Scale-Up and Process Optimization for Butyl Dimethylcarbamate Synthesis

This Application Note is designed for process chemists and engineers scaling up the production of Butyl Dimethylcarbamate (CAS 7304-97-4). It prioritizes the Chloroformate Route as the industry standard for reliability and yield, while critically evaluating alternative methods.

Executive Summary

Butyl dimethylcarbamate (

This guide details the Chloroformate-Amine Condensation (Schotten-Baumann conditions) as the primary method for kilogram-to-ton scale production. This route avoids the use of carcinogenic DMCC, utilizes readily available precursors, and offers a straightforward purification path via vacuum distillation.

Key Chemical Properties

| Property | Specification |

| Chemical Name | Butyl dimethylcarbamate |

| CAS Number | 7304-97-4 |

| Molecular Weight | 145.20 g/mol |

| Boiling Point | ~85–90 °C at 10 mmHg (Est. 195 °C atm) |

| Density | ~0.94 g/mL |

| Solubility | Soluble in alcohols, ethers, toluene; insoluble in water. |

Strategic Route Selection

Three primary synthetic pathways exist. The Chloroformate Route (Method A) is selected for scale-up due to its superior safety profile compared to Method B and lower capital expenditure (CAPEX) compared to Method C.

Method A: Chloroformate Condensation (Recommended)

-

Reaction:

-

Pros: High yield (>90%), commercially available starting materials, manageable exotherm, avoids carcinogens.

-

Cons: Generates stoichiometric salt waste (NaCl).

Method B: Carbamoyl Chloride Substitution

-

Reaction:

-

Status: Not Recommended for Scale-Up.

-

Reasoning: DMCC is a potent alkylating agent and suspected human carcinogen. Handling large quantities requires expensive containment (OEL < 0.005 ppm).

Method C: Oxidative Carbonylation (Green Route)

-

Reaction:

-

Status: R&D Phase only.

-

Reasoning: Requires high-pressure autoclaves (CO gas) and expensive noble metal catalysts.

Core Protocol: The Chloroformate Route

Scale: 10 kg Batch Basis Reaction Type: Biphasic Nucleophilic Substitution (Schotten-Baumann)

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Mass/Vol (10kg Batch) | Role |

| n-Butyl Chloroformate (98%) | 1.0 | 9.6 kg | Electrophile |

| Dimethylamine (DMA) (40% aq) | 1.1 | 8.7 kg (of solution) | Nucleophile |

| Sodium Hydroxide (50% aq) | 1.2 | 6.6 kg | Acid Scavenger |

| Toluene (or DCM) | Solvent | 20 L | Solvent/Heat Sink |

| Water | Solvent | 10 L | Salt Solubilization |

Process Logic Diagram

The following DOT diagram illustrates the reaction workflow and critical control points (CCPs).

Caption: Process flow for the biphasic synthesis of butyl dimethylcarbamate, highlighting concurrent dosing and critical temperature controls.

Detailed Step-by-Step Protocol

Step 1: Reactor Setup & Charging

-

Equipment: Use a glass-lined or Hastelloy reactor equipped with an overhead stirrer, cooling jacket, and dual dosing pumps.

-

Solvent Charge: Load Toluene (20 L) and Dimethylamine 40% aq (8.7 kg) into the reactor.

-

Cooling: Circulate glycol/water in the jacket to bring the internal temperature to 0–5 °C .

-

Expert Insight: Low temperature is critical to minimize the hydrolysis of butyl chloroformate by the water present in the amine solution.

-

Step 2: Controlled Addition (The Critical Step)

-

Dosing: Begin adding n-Butyl Chloroformate (9.6 kg) via a dosing pump.

-

Rate Control: Adjust addition rate to maintain internal temperature below 15 °C . The reaction is strongly exothermic.

-

pH Control: Simultaneously dose 50% NaOH to maintain pH between 10 and 11 .

-

Why? If pH drops < 9, amine protonation (

) stops the reaction. If pH > 12, chloroformate hydrolysis accelerates.

-

-

Completion: After addition is complete, allow the mixture to warm to 20–25 °C and stir for 60 minutes.

Step 3: Work-Up & Purification[4]

-

Phase Separation: Stop stirring and allow phases to settle (15–30 min). Drain the lower aqueous layer (containing NaCl and excess NaOH) to waste treatment.

-

Acid Wash: Wash the organic (upper) layer with 5% HCl solution (5 L) .

-

Purpose: Converts unreacted Dimethylamine to its water-soluble hydrochloride salt, removing it from the product.

-

-

Neutral Wash: Wash with water (5 L) to remove trace acid. Check that the aqueous phase pH is neutral (pH 6–8).

-

Solvent Strip: Distill off Toluene at atmospheric pressure (or mild vacuum) until pot temperature reaches ~110 °C.

-

Fractional Distillation: Apply high vacuum (10–15 mmHg). Collect the main fraction boiling at 85–90 °C .

-

Yield Target: Expect 8.5–9.0 kg (85–90% theoretical yield).

-

Process Safety & Engineering Controls

The handling of chloroformates poses specific hazards that must be mitigated via engineering controls.

| Hazard | Risk Level | Mitigation Strategy |

| Chloroformate Toxicity | High | Use closed-loop dosing systems. Install HCl/organic vapor scrubbers on reactor vents. |

| Exotherm Runaway | Medium | Ensure cooling capacity exceeds max heat generation rate ( |

| Flammability | Medium | Toluene is flammable (Flash point 4°C). Ground all equipment; use nitrogen blanketing. |

| Amine Odor | Low (Nuisance) | Dimethylamine has a low odor threshold. Exhaust scrubbers with dilute sulfuric acid are mandatory. |

Quality Control (QC) Methods

Validate the final product using the following analytical standards.

1. Gas Chromatography (GC-FID)

-

Column: DB-5 or equivalent non-polar capillary column.

-

Method: Inject neat or in dilute Toluene.

-

Specification: >99.0% purity.

-

Impurities to watch: n-Butanol (hydrolysis byproduct), Bis(dimethylamino)methane (impurity in amine).

2. Water Content (Karl Fischer)

-

Specification: < 0.1% w/w.

-

Relevance: High water content can lead to hydrolysis upon storage.

3. Appearance

-

Specification: Clear, colorless liquid. Yellowing indicates oxidation or amine impurities.

References

-

Vertex AI Search. (2025). Search Results for Butyl Dimethylcarbamate Synthesis and Properties. 5

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Carbamate Derivatives. Retrieved from

-

Kremsner, J. M., et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines." ACS Omega.[6] Link

-

Gayke, M., et al. (2022).[7][8] "Zinc Chloride-Catalyzed Synthesis of Carbamates." ACS Omega.[6] Link

-

Pharmaffiliates. (2025). Butyl dimethylcarbamate Reference Standard (CAS 7304-97-4). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Dimethylcarbamate Synthesis

Executive Summary: The Chemistry of Yield Loss

The synthesis of butyl dimethylcarbamate typically proceeds via the nucleophilic substitution of Dimethylcarbamoyl Chloride (DMCC) with n-Butanol . While theoretically simple, this reaction is frequently plagued by low yields due to the unique electronic deactivation of the carbamoyl chloride.

Unlike typical acyl chlorides, the nitrogen lone pair in DMCC donates electron density into the carbonyl carbon (resonance stabilization), making it significantly less electrophilic . Consequently, standard acylation conditions (TEA/DCM) often result in incomplete conversion.

The Solution: To maximize yield, you must transition from "passive" acid scavenging to "active" acyl transfer catalysis or alkoxide generation .

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: I am using n-Butanol, DMCC, and Triethylamine (TEA) in DCM, but my conversion stalls at 60-70%. Adding more DMCC doesn't help. Why? Diagnosis: You are fighting the low electrophilicity of DMCC. TEA is a base, not a catalyst. The reaction rate is too slow, allowing competitive hydrolysis of DMCC by trace moisture before it can react with the alcohol. The Fix: Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is essential.[1] It attacks the DMCC to form a highly reactive N-acylpyridinium intermediate, which transfers the carbamoyl group to the alcohol thousands of times faster than DMCC alone.

-

Recommendation: Add 5–10 mol% DMAP.

Q2: I see a large peak of Dimethylamine in my crude NMR. Where is this coming from? Diagnosis: This is the decomposition product of DMCC. If your solvent or reagents are "wet," DMCC hydrolyzes to release CO₂ and dimethylamine hydrochloride. The Fix:

-

Solvent: Distill DCM over CaH₂ or use a molecular sieve-dried solvent system.

-

Reagent: Check the quality of your DMCC. If it has a strong "fishy" odor (amine), it has already degraded. Distill DMCC under vacuum before use if it is old.

Category B: Work-up & Isolation[2][3]

Q3: My crude yield is high, but I lose 40% of my mass during the aqueous wash. Is my product water-soluble? Diagnosis: Butyl dimethylcarbamate has moderate lipophilicity, but it can "hide" in the aqueous phase if emulsions form or if the organic volume is too low. The Fix:

-

Avoid aggressive shaking that creates emulsions.

-

Salting Out: Saturate the aqueous wash layer with NaCl (brine) to force the organic product back into the organic phase.

-

Back-Extraction: Wash the aqueous layer 2x with DCM to recover dissolved product.

Optimized High-Yield Protocols

Method A: The "Catalytic Activation" Route (Recommended)

Best for: Standard lab scale, mild conditions, high purity.

Reagents:

-

n-Butanol (1.0 equiv)

-

Dimethylcarbamoyl Chloride (DMCC) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv) — Acts as acid scavenger

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Acts as acyl transfer catalyst

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

. -

Solvation: Dissolve n-Butanol, TEA, and DMAP in anhydrous DCM (0.5 M concentration relative to alcohol).

-

Addition: Cool the mixture to 0°C. Add DMCC dropwise via syringe.

-

Why 0°C? Controls the exotherm of the initial DMAP activation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (stain with PMA or Iodine, as UV activity is low).

-

-

Quench: Add saturated

solution. -

Work-up: Separate layers. Wash organic layer with 1M HCl (to remove TEA/DMAP), then Sat.

, then Brine. -

Purification: Dry over

, filter, and concentrate. Vacuum distillation is recommended for >99% purity (bp approx. 85-90°C @ 10 mmHg).

Method B: The "Irreversible Deprotonation" Route

Best for: Stubborn reactions or when DMAP is contraindicated.

Reagents:

-

Sodium Hydride (NaH) (60% in oil, 1.2 equiv)

-

n-Butanol (1.0 equiv)

-

DMCC (1.2 equiv)

-

THF (Anhydrous)

Protocol:

-

Alkoxide Formation: Suspend NaH in anhydrous THF at 0°C. Add n-Butanol dropwise. Stir 30 mins until

evolution ceases. -

Carbamoylation: Add DMCC dropwise to the alkoxide solution at 0°C.

-

Reflux: Heat to mild reflux (60°C) for 4 hours.

-

Work-up: Carefully quench with water (exothermic!). Extract with Ethyl Acetate.

Visualizing the Critical Mechanism

The following diagram illustrates why Method A (DMAP) is superior to uncatalyzed methods. It visualizes the "Acyl Transfer" pathway that bypasses the slow direct attack.

Figure 1: The DMAP catalytic cycle. Note how DMAP activates the unreactive DMCC, creating a "Super-Electrophile" intermediate.

Troubleshooting Flowchart

Use this logic tree to diagnose low yields in real-time.

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

Comparative Data: Reagent Selection

| Variable | Standard Method | Optimized Method | Reason for Improvement |

| Reagent | DMCC + TEA | DMCC + TEA + DMAP | DMAP creates an active amide intermediate, overcoming DMCC's low reactivity [1]. |

| Solvent | Diethyl Ether | Dichloromethane or Toluene | Higher solubility of intermediates; Toluene allows higher reaction temps (110°C) if needed. |

| Temperature | 0°C to RT | Reflux (if no DMAP) or RT (with DMAP) | Thermal energy is required to drive the reaction unless a catalyst lowers the activation energy. |

| Stoichiometry | 1:1 | 1.2 : 1 (DMCC:Alcohol) | DMCC is moisture sensitive; slight excess compensates for hydrolysis losses. |

References

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie International Edition. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride. Link

-

Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethanes and precursors. Green Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Identifying side products in butyl dimethylcarbamate reactions

Technical Support Center: Butyl Dimethylcarbamate Synthesis Subject: Troubleshooting Impurities & Optimization of C4H9OC(O)N(CH3)2 Synthesis

Introduction: The Scope of this Guide

Welcome to the Technical Support Center for Butyl Dimethylcarbamate (BDC) . This guide is designed for researchers encountering yield loss, spectral anomalies, or purity issues during the synthesis of BDC.

Unlike generic organic synthesis guides, this document treats the reaction as a dynamic system where specific impurities are diagnostic markers of underlying process failures. Whether you are using the Carbamoyl Chloride route (classic) or Transesterification (green), the side products you isolate tell the story of what went wrong.

Module 1: The Impurity Profile (Diagnostic Markers)

Before troubleshooting the process, you must identify the product. The following table correlates observed analytical data with specific side products.

Table 1: Common Side Products & Analytical Signatures

| Impurity Name | Structure | Origin (Root Cause) | Analytical Signature (Diagnostic) |

| Tetramethylurea (TMU) | Chloride Route: Excess Dimethylamine (DMA) reacting with DMCC; or DMCC thermal decomposition. | GC-MS: M+ 116.[1] 1H NMR: Singlet ~2.8 ppm (N-Me). Note: Hard to remove via distillation due to BP proximity. | |

| Dibutyl Carbonate (DBC) | Transesterification: Reaction of Butanol with DMC without amine incorporation. Chloride Route: Reaction of Butanol with Phosgene (if generated in situ).[1] | GC-MS: M+ 174.[1] 1H NMR: Triplet ~4.1 ppm ( | |

| Dimethylamine (DMA) | Hydrolysis: Breakdown of DMCC or product hydrolysis.[1] Reagent: Incomplete conversion. | Odor: Fishy/Ammoniacal.[1] pH: Basic aqueous workup layer.[1] 1H NMR: Singlet ~2.4 ppm (often broad).[1] | |

| N,N-Dimethyl-carbamic acid | Intermediate: Transient species from DMCC hydrolysis. | Unstable: Rapidly decomposes to DMA + | |

| Isobutylene | Thermal Elimination: High-temp distillation of product (acid-catalyzed).[1] | Gas: Loss of product mass; pressure buildup in sealed vessels.[1] |

Module 2: Reaction Pathways & Failure Modes

To fix the issue, you must visualize the competition between the desired pathway and the parasitic side reactions.

Figure 1: Mechanistic Pathways and Impurity Genesis This diagram maps the formation of BDC against the competitive formation of TMU and DBC.

Caption: Comparative flow of Acid Chloride (DMCC) vs. Transesterification routes, highlighting divergence points for TMU and DBC formation.

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: The "Chloride Route" (Dimethylcarbamoyl Chloride + Butanol)

Q: I see a persistent peak at M+ 116 (Tetramethylurea) in my GC-MS. Distillation isn't separating it. Why?

-

The Cause: TMU forms when Dimethylcarbamoyl chloride (DMCC) reacts with Dimethylamine (DMA). This happens if:

-

The Fix:

-

Prevention: Use a non-nucleophilic base (e.g., Pyridine, Triethylamine, or

) instead of excess DMA. -

Purification: TMU is water-soluble.[1][2] Perform a rigorous wash with 0.5 M HCl (to protonate/remove residual amines) followed by 3x Water washes .[1] TMU will partition into the aqueous phase more effectively than the lipophilic BDC.

-

Q: My yield is low, and the reaction bubbled vigorously upon adding the alcohol.

-

The Cause: Moisture contamination.[1] DMCC is highly electrophilic.[1] Water reacts with DMCC to form Dimethylcarbamic acid, which instantly decarboxylates (

bubbles), leaving you with DMA hydrochloride salt and no product. -

The Protocol:

Scenario B: The "Transesterification Route" (Dibutyl Carbonate + DMA)

Q: I have a mixture of Butyl Dimethylcarbamate and Dibutyl Carbonate (DBC). How do I shift the equilibrium?

-

The Cause: Competitive attack.[1] Butanol is reacting with itself/carbonate faster than the amine is reacting, or the amine is evaporating (DMA b.p. is 7°C).

-

The Fix:

-

Reactor Design: Use a sealed pressure vessel (autoclave) to keep DMA in the liquid phase.

-

Stoichiometry: Use a large excess of DMA (2-3 equivalents).

-

Catalysis: Switch to a catalyst that activates the amine specifically, such as TBD (Triazabicyclodecene) or Zirconium(IV) species, rather than generic base catalysis.

-

Module 4: Validated Workup Protocols

To ensure high purity, follow this self-validating extraction logic. This workflow uses pH switching to strip impurities selectively.[1]

Figure 2: The "pH-Switch" Purification Logic

Caption: Decision tree for liquid-liquid extraction. The Acid Wash step is critical for removing TMU and unreacted amines.

Step-by-Step Protocol: The "Acid-Base" Wash

-

Quench: Pour reaction mixture into ice water (

) to stop thermal degradation. -

Acid Wash (Target: Amines/TMU):

-

Add 1M HCl until aqueous pH is < 2.[1]

-

Agitate vigorously for 5 minutes. Scientific Rationale: Protonates residual Dimethylamine (

) and helps solubilize TMU. -

Separate layers. Keep Organic .

-

-

Base Wash (Target: Acids/Phenols):

-

Add Saturated

. -

Observation Check: If bubbling persists, residual HCl or DMCC hydrolysis acid is present.[1] Continue until bubbling ceases.

-

Separate layers. Keep Organic .

-

-

Brine Wash: Wash with saturated NaCl to remove trapped water.

-

Drying: Dry over anhydrous

. Filter and concentrate.

References

-

Kreher, U. et al. (2003).[1] Dimethylcarbamoyl Chloride.[3][4][5] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][6] Link

-

Basel, Y.[1][7] & Hassner, A. (2000).[1][7] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.[7] Link

-

Han, C. & Porco, J. A. (2007).[1][8] Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes.[1][8] Organic Letters, 9(8), 1517–1520. Link[8]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride.[1] Link

-

Selva, M. et al. (2012).[1] Green chemistry metrics analysis of the acid catalyzed reaction of amines with dimethyl carbonate. RSC Advances. Link

Sources

- 1. rsc.org [rsc.org]

- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]

Technical Support Center: Purification of Crude Butyl Dimethylcarbamate

Introduction

Welcome to the Advanced Purification Support Center. You are likely dealing with the isolation of butyl dimethylcarbamate , a tertiary carbamate ester often synthesized via the reaction of n-butanol with dimethylcarbamoyl chloride or n-butyl chloroformate with dimethylamine.

Unlike primary carbamates (e.g., butyl carbamate), butyl dimethylcarbamate lacks an N-H proton, rendering it incapable of acting as a hydrogen bond donor. This physical property significantly lowers its boiling point relative to its molecular weight but increases its solubility in non-polar organic solvents.

This guide prioritizes vacuum distillation as the gold standard for purification, supported by a rigorous liquid-liquid extraction pre-treatment to remove amine salts and unreacted precursors.

Module 1: Pre-Purification Diagnostics (The "Triage")

Before initiating purification, characterize your crude mixture to select the correct workflow.

| Observation | Probable Cause | Recommended Action |

| White Precipitate | Dimethylamine hydrochloride (salt byproduct). | Filtration required before extraction. |

| Pungent/Fishy Odor | Unreacted Dimethylamine. | Acid Wash (Module 2, Step 2). |

| Acrid/Lachrymatory Odor | Unreacted Dimethylcarbamoyl chloride (DMCC). | WARNING: Highly Toxic. Hydrolyze immediately with mild base. |

| Cloudy Liquid | Emulsified water or supersaturated salts. | Add brine and dry over MgSO₄. |

Module 2: The Aqueous Workup (Chemical Washing)

Objective: Chemically remove unreacted starting materials using pKa differences. Prerequisite: If your crude reaction mixture contains solid salts, filter them through a sintered glass funnel first. Dilute the filtrate with an organic solvent (DCM or Ethyl Acetate).

Protocol:

-

Base Wash (Removal of Acidic Impurities/Hydrolysis):

-

Wash the organic layer 2x with saturated NaHCO₃ .

-

Mechanism:[1] Neutralizes any HCl generated during synthesis and hydrolyzes trace unreacted chloroformates or carbamoyl chlorides (slow hydrolysis).

-

Safety Note: If DMCC was used, treat waste streams as hazardous (potential carcinogen).

-

-

Acid Wash (Removal of Amines):

-

Wash the organic layer 2x with 1M HCl (or 10% Citric Acid).

-

Mechanism:[1] Protonates unreacted dimethylamine (

), converting it into the water-soluble hydrochloride salt (

-

-

Drying:

-

Wash 1x with Brine (Saturated NaCl) to break emulsions.

-

Dry over Anhydrous MgSO₄ for 15 minutes. Filter.

-

Concentrate via Rotary Evaporator (

, 200 mbar).

-

Module 3: Vacuum Distillation (The "Main Event")

Objective: Isolate pure butyl dimethylcarbamate based on volatility.

Context: Butyl dimethylcarbamate has a high boiling point at atmospheric pressure (

Setup Parameters:

-

Apparatus: Short-path distillation head or Vigreux column (if high separation needed).

-

Vacuum Source: High-vacuum pump (target

mmHg). -

Heating: Oil bath with magnetic stirring.

Step-by-Step Procedure:

-

Degassing: Slowly lower pressure to remove residual solvent from the rotovap step.

-

Foreshot (The "Heads"): Raise bath temperature. The first fraction is usually unreacted n-butanol (BP

atm). Discard any fraction collected below the main plateau. -

Product Collection (The "Heart"):

-

Expected Boiling Point:

at -

Note: Monitor the thermometer head temperature, not the oil bath. Collect the fraction that holds a steady temperature (

).

-

-

Residue: Do not distill to dryness. The pot residue often contains oligomers or ureas.

Module 4: Visualization of Workflow

The following diagram illustrates the logical decision pathways for purifying the crude mixture.

Caption: Logical flow for the isolation of butyl dimethylcarbamate, prioritizing salt removal and vacuum distillation.

Frequently Asked Questions (Troubleshooting)

Q1: My product is colored yellow after distillation. Why?

A: Yellowing often indicates oxidation of trace amine impurities or thermal decomposition during distillation.

-

Fix: Redistill using a lower pressure (high vacuum) to reduce the boiling temperature. Ensure the oil bath is not

hotter than the boiling point.

Q2: The refractive index (RI) does not match the literature.

A: This suggests contamination with n-butanol.

-

Fix: n-Butanol forms an azeotrope with many esters or simply co-distills if the column is too short. Run the product through a silica plug (flush with Hexane/EtOAc 9:1) or heat under high vacuum (

) for 1 hour to strip volatiles.

Q3: Can I use column chromatography instead of distillation?

A: Yes, but it is less efficient for scale-up.

-

System: Silica Gel 60.

-

Eluent: Gradient of Hexane

10-20% Ethyl Acetate in Hexane. -

Visualization: Carbamates stain poorly with UV. Use Iodine or Phosphomolybdic Acid (PMA) stain.

Q4: Is Dimethylcarbamoyl Chloride (DMCC) really that dangerous?

A: Yes. It is a suspected carcinogen and a potent lachrymator.

-

Protocol: If your synthesis used DMCC, ensure your base wash (Module 2) is thorough. Verify absence of DMCC by TLC (compare against standard) before distillation, as distilling toxic chlorides concentrates them in the receiver or pump oil.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10465092, 3-(dimethylamino)butyl N,N-dimethylcarbamate. (Note: General properties of butyl dimethylcarbamate derivatives). Retrieved from [Link]

-

Organic Syntheses. Preparation of Carbamates via reaction of alcohols with carbamoyl chlorides. (General methodology for carbamate synthesis). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

- Sigma-Aldrich.Safety Data Sheet: Dimethylcarbamoyl chloride.

Sources

Optimizing reaction conditions for carbamate synthesis

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Carbamate Synthesis Optimization Hub. Unlike standard textbook reviews, this center is designed to troubleshoot live experimental failures. We focus on the three dominant methodologies: Isocyanate Addition , Chloroformate Coupling , and CO2-Fixation (Green Synthesis) .

🛠️ Quick Diagnostic: Method Selection Matrix

Not sure which route fits your substrate? Start here.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and safety constraints.

🔬 Module 1: The Isocyanate Route

Core Challenge: Moisture Sensitivity & Urea Formation.[1][2]

FAQ: Troubleshooting Common Failures

Q: I see a white precipitate forming immediately, and my yield is <50%. What is it? A: You have likely synthesized a disubstituted urea , not your carbamate. Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to a primary amine.[2] This amine is more nucleophilic than your alcohol substrate and reacts with the remaining isocyanate to form urea [1].

-

The Fix: You must use anhydrous solvents (THF or DCM distilled or from a column). The reaction vessel must be flame-dried and under inert gas (N2/Ar).

Q: My alcohol is bulky (secondary/tertiary). The reaction is stalled. A: Isocyanates are electrophiles; steric bulk hinders the attack.

-

The Fix: Add a Lewis base catalyst. DBTL (Dibutyltin dilaurate) at 0.1–1 mol% is the industry standard, but for metal-free options, use DMAP or DBU . Heat to 60°C if thermally stable.

📉 Visualizing the Failure Mode

Figure 2: Kinetic competition between water (leading to urea) and alcohol (leading to carbamate).

🧪 Module 2: The Chloroformate Route

Core Challenge: HCl Scavenging & Regioselectivity.

Protocol: Optimized Schotten-Baumann Conditions

This method is preferred for drug development due to its reliability with valuable amines.

-

Setup: Dissolve amine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.

-

Base Addition: Add Pyridine (1.5 equiv) or DIPEA (1.2 equiv).

-

Why? Pyridine acts as a nucleophilic catalyst, forming an acyl-pyridinium intermediate that is more reactive than the chloroformate itself [2].

-

-

Addition: Add Chloroformate (1.1 equiv) dropwise.

-

Quench: Wash with 1M HCl (to remove pyridine) followed by NaHCO3.

Base Selection Guide

Choosing the wrong base leads to racemization or decomposition.

| Base | pKa (Conj.[3][4][5] Acid) | Role | Best For... |

| Pyridine | 5.2 | Catalyst & Base | Acid chlorides/Chloroformates. Forms reactive intermediate.[6] |

| Triethylamine (Et3N) | 10.75 | HCl Scavenger | General use. Can be too basic for chiral centers (racemization risk). |

| DIPEA (Hünig's Base) | 11.0 | Non-Nuc Base | Sterically hindered substrates. Prevents quaternary salt formation.[7] |

| Na2CO3 / K2CO3 | 10.3 | Inorganic Base | Biphasic reactions (Water/DCM). Good for acid-sensitive products. |

🌿 Module 3: Green Synthesis (CO2 Fixation)

Core Challenge: Activating CO2 without high pressure.

FAQ: How do I make carbamates without phosgene?

A: The Cesium Carbonate / TBAI protocol is the most robust "bench-top" method for converting amines, CO2, and alkyl halides into carbamates [3].

Protocol: Three-Component Coupling (CO2 + Amine + Alkyl Halide)

Reference: Salvatore et al., J. Org.[6][8] Chem. [3]

-

Reagents: Amine (1.0 mmol), Cs2CO3 (2.0 mmol), TBAI (Tetrabutylammonium iodide, 2.0 mmol).

-

Solvent: Anhydrous DMF (5 mL).

-

Gas: Bubble CO2 (balloon pressure is sufficient) into the solution for 20 mins at Room Temp.

-

Electrophile: Add Alkyl Halide (e.g., Benzyl bromide, 1.2 mmol).

-

Reaction: Stir at RT for 4–12 hours under CO2 atmosphere.

-

Workup: Dilute with water, extract with EtOAc.

Why this works: The bulky Cesium ion (Cs+) forms a "naked" carbamate anion that is highly nucleophilic, while TBAI assists in the alkylation step via phase transfer/halide exchange.

📚 References

-

BenchChem Technical Support. Isocyanate Reaction Troubleshooting: Urea Formation and Moisture Sensitivity.

-

Master Organic Chemistry. The pKa Table and Base Selection in Organic Synthesis.

-

Salvatore, R. N., et al. Efficient Synthesis of Carbamates via Three-Component Coupling of Amines, CO2, and Alkyl Halides. Journal of Organic Chemistry.[6]

-

Royal Society of Chemistry. Green synthesis of carbamates from CO2, amines and alcohols.

-

National Institutes of Health (NIH). Chloroformates: Acute Exposure and Chemical Properties.

Sources

- 1. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. library.gwu.edu [library.gwu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Carbamate Synthesis & Troubleshooting

This guide is structured as a dynamic technical support center. It bypasses generic textbook definitions to address the "why" and "how" of failure modes in carbamate synthesis, designed for the bench scientist requiring immediate, actionable solutions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Issues in Carbamate Formation

Diagnostic Decision Matrix: Route Selection